

# FR139317: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: FR139317

Cat. No.: B1674005

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## Abstract

**FR139317** is a potent and highly selective non-peptide antagonist of the endothelin A (ETA) receptor. Its high affinity and selectivity for the ETA receptor over the ETB receptor make it a valuable tool for investigating the physiological and pathophysiological roles of the endothelin system. This document provides a comprehensive overview of the chemical structure, properties, and biological activity of **FR139317**, intended to serve as a technical guide for researchers in pharmacology and drug development.

## Chemical Structure and Properties

**FR139317** is a synthetic molecule with a complex peptide-like structure. Its systematic IUPAC name is (2R)-2-[[[(2R)-2-[[[(2S)-2-(azepane-1-carboxylamino)-4-methylpentanoyl]amino]-3-(1-methylindol-3-yl)propanoyl]amino]-3-pyridin-2-yl]propanoic acid.[\[1\]](#)

Table 1: Chemical Identifiers and Properties of **FR139317**

Property	Value	Reference(s)
IUPAC Name	(2R)-2-[[[(2R)-2-[[[(2S)-2-(azepane-1-carboxylamino)-4-methylpentanoyl]amino]-3-(1-methylindol-3-yl)propanoyl]amino]-3-pyridin-2-yl]propanoic acid	[1]
Molecular Formula	C <sub>33</sub> H <sub>44</sub> N <sub>6</sub> O <sub>5</sub>	[2][3]
Molecular Weight	604.75 g/mol	[2][3]
CAS Number	142375-60-8	[2]
SMILES	<chem>CC(C)C--INVALID-LINK--c2ccccc12)C(N--INVALID-LINK--C(O)=O)=O"&gt;C@@HNC(N1CCCCC1)=O</chem>	[3]
InChI Key	LIOKMIQQPDDTNO-UPRLRBBYSA-N	[3]

Table 2: Physical and Chemical Properties of **FR139317**

Property	Value	Reference(s)
Appearance	Solid powder	[4]
Purity	≥98%	[4]
Solubility	Soluble to 100 mM in 1eq. HCl and to 100 mM in DMSO.	[5]
Storage	Desiccate at +4°C	[6]

## Biological Activity and Pharmacological Properties

**FR139317** is a highly potent and selective antagonist of the endothelin A (ETA) receptor.[2] Endothelins are a family of potent vasoconstrictor peptides that mediate their effects through two main receptor subtypes, ETA and ETB.[7] The ETA receptor is primarily located on vascular smooth muscle cells and mediates vasoconstriction and cell proliferation.[7]

Table 3: Pharmacological Data for **FR139317**

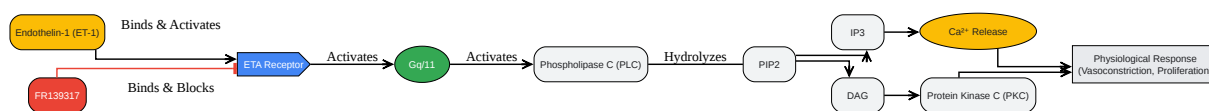
Parameter	Value	Species/System	Reference(s)
K <sub>i</sub> (ETA)	1 nM	Transfected Chinese hamster ovary (CHO) cells	[8]
K <sub>i</sub> (ETB)	7.3 μM	Transfected Chinese hamster ovary (CHO) cells	[8]
IC <sub>50</sub> (ETA)	0.53 nM	Porcine aortic microsomes ([ <sup>125</sup> I]ET-1 binding)	[7]
IC <sub>50</sub> (ETB)	4.7 μM	Porcine kidney ([ <sup>125</sup> I]ET-1 binding)	[7]
IC <sub>50</sub> (ET-1 induced [ <sup>3</sup> H]thymidine incorporation)	4.1 nM	Cultured rat aortic smooth muscle cells	[7]
pA <sub>2</sub>	7.2	Isolated rabbit aorta (ET-1-induced contraction)	[7]
pA <sub>2</sub>	8.2	ETA-expressing CHO cells (phosphatidylinositol hydrolysis)	[9]
pA <sub>2</sub>	7.7	ETA-expressing CHO cells (arachidonic acid release)	[9]

The high selectivity of **FR139317** for the ETA receptor (over 7000-fold) makes it an excellent pharmacological tool to dissect the specific functions of this receptor subtype.[8]

## Mechanism of Action and Signaling Pathway

**FR139317** acts as a competitive antagonist at the ETA receptor, meaning it binds to the receptor at the same site as the endogenous ligand, endothelin-1 (ET-1), but does not activate it, thereby blocking the downstream signaling cascade.

The activation of the ETA receptor by ET-1 initiates a complex signaling pathway, primarily through Gq/11 proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP<sub>2</sub>) into inositol trisphosphate (IP<sub>3</sub>) and diacylglycerol (DAG). IP<sub>3</sub> triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events ultimately lead to vasoconstriction, cell proliferation, and other physiological responses. **FR139317** blocks these downstream effects by preventing the initial binding of ET-1 to the ETA receptor.[9]



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Caption: Endothelin A Receptor Signaling and Inhibition by **FR139317**.

## Experimental Protocols

### Radioligand Binding Assay (General Protocol)

This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of a test compound like **FR139317** for the ETA receptor.

Materials:

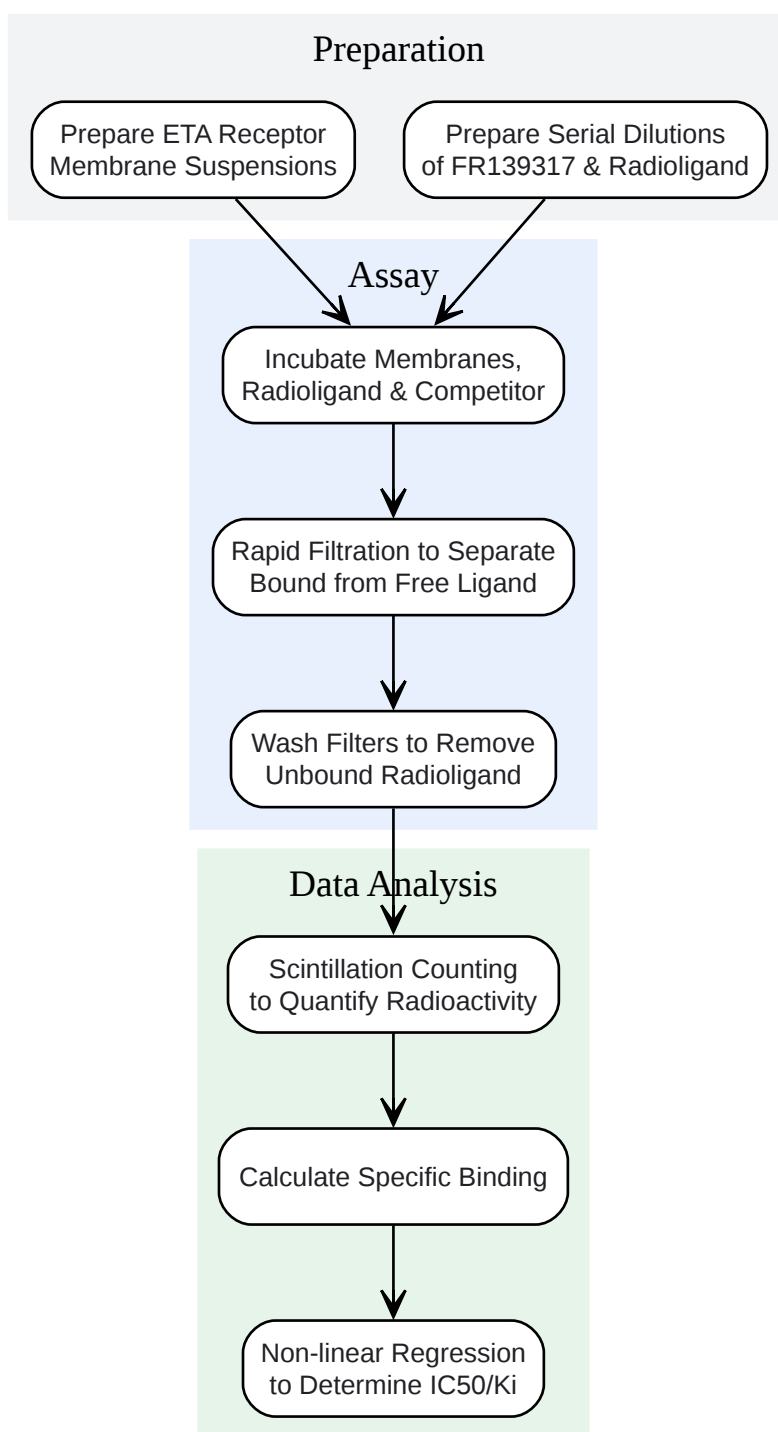
- Membrane preparations from cells or tissues expressing the ETA receptor.

- Radiolabeled endothelin-1 (e.g., [ $^{125}$ I]ET-1).
- **FR139317** or other unlabeled competitor compounds.
- Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl<sub>2</sub>, 0.1 mM EDTA, pH 7.4).
- Wash buffer (ice-cold).
- 96-well plates.
- Glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI).
- Scintillation fluid.
- Scintillation counter.

Procedure:

- Prepare serial dilutions of the unlabeled competitor (**FR139317**) in assay buffer.
- In a 96-well plate, add the following to each well:
  - Membrane preparation (e.g., 50-120 µg protein for tissue).
  - Unlabeled competitor at various concentrations.
  - A fixed concentration of radiolabeled ET-1 (typically at or below its K<sub>d</sub>).
  - For total binding wells, add assay buffer instead of the competitor.
  - For non-specific binding wells, add a high concentration of an unlabeled ligand.
- Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.
- Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
- Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

- Dry the filters and place them in scintillation vials with scintillation fluid.
- Quantify the radioactivity using a scintillation counter.
- Calculate specific binding by subtracting non-specific binding from total binding.
- Analyze the data using non-linear regression to determine the  $IC_{50}$  of the competitor, from which the  $K_i$  can be calculated using the Cheng-Prusoff equation.



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Caption: General workflow for a radioligand binding assay.

## In Vivo Administration in Rodent Models

**FR139317** has been used in various in vivo studies in rats to investigate the effects of ETA receptor blockade.

Example Protocol Outline (Intravenous Administration in Rats):

- Animals: Adult male Sprague-Dawley or Wistar rats.
- Housing: Standard laboratory conditions with ad libitum access to food and water.
- Anesthesia: As required for surgical procedures (e.g., catheter implantation).
- Drug Preparation: Dissolve **FR139317** in a suitable vehicle. For intravenous administration, a sterile saline solution, potentially with a solubilizing agent, can be used. The final concentration should be adjusted to deliver the desired dose in a small volume.
- Administration:
  - For acute studies, a single bolus injection via a tail vein or a previously implanted catheter. Doses have ranged from 0.05 to 1 mg/kg.[\[10\]](#)
  - For continuous effects, an intravenous infusion can be administered.
  - For central nervous system studies, intracerebroventricular (i.c.v.) injection has been used, with doses around 14-28 nmol.[\[1\]](#)
  - For longer-term studies, subcutaneous (s.c.) injections have been administered, for example, 32 mg/kg twice daily.[\[11\]](#)
- Monitoring: Monitor relevant physiological parameters such as blood pressure, heart rate, or specific experimental endpoints.
- Data Analysis: Analyze the collected data using appropriate statistical methods to determine the effect of **FR139317** compared to a vehicle control group.

## Applications in Research

**FR139317** is a valuable research tool for:



- Investigating the role of the ETA receptor in cardiovascular diseases: Studies have used **FR139317** to explore the involvement of ETA receptors in hypertension, myocardial ischemia, and neointimal thickening.[4][11]
- Neuroscience research: Its use in i.c.v. administration models has helped to elucidate the central effects of endothelin and the role of ETA receptors in the brain.[1]
- Studying renal physiology: Research has employed **FR139317** to understand the function of ETA receptors in regulating renal hemodynamics and ion transport.[12]
- Drug discovery and development: As a highly selective antagonist, it serves as a reference compound for the development of new ETA receptor blockers.

## Conclusion

**FR139317** is a well-characterized, potent, and selective ETA receptor antagonist that has proven to be an indispensable tool in pharmacology and related fields. Its specific pharmacological profile allows for the precise investigation of ETA receptor-mediated pathways in both health and disease. This guide provides core information to aid researchers in the effective use of **FR139317** in their experimental designs.

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